Magnesium, butylethyl-

Vue d'ensemble

Description

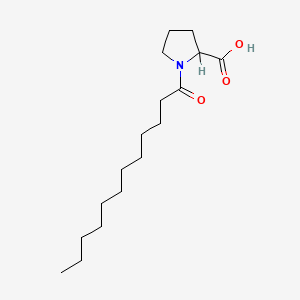

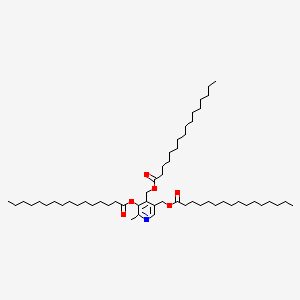

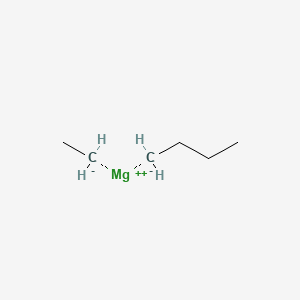

Magnesium, butylethyl- is an organometallic compound with the molecular formula C6H14Mg. It is a colorless liquid that reacts readily with water and is used in various chemical reactions and industrial applications. This compound is part of the broader class of magnesium alkyls, which are known for their reactivity and utility in organic synthesis.

Applications De Recherche Scientifique

Magnesium's Role in Orthopedic Implants and Bone Health Magnesium (Mg) and its alloys have shown promising results in orthopedic applications due to their biodegradability and mechanical properties, making them attractive candidates for orthopaedic applications. They offer advantages over traditional materials like stainless steel, Co-Cr-Ni alloy, and titanium implants. These Mg-based materials support bone regeneration, and their performance can be enhanced through alloying, surface modification, and processing techniques (Radha & Sreekanth, 2017).

Corrosion Resistance and Biocompatibility of Magnesium Alloys One of the main challenges with Mg alloys is their high degradation rate in physiological environments. Research in developing polymeric coatings like PLA, PLGA, PCL, and others on Mg alloys has been significant. These coatings are aimed at enhancing corrosion resistance and biocompatibility, making Mg alloys more suitable for clinical applications (Li et al., 2018).

Magnesium in Biodegradable Orthopedic Implants The ability of Mg and its alloys to degrade in vivo without the need for removal surgery is a notable advantage for orthopedic implants. Clinical trials have demonstrated promising results, especially in bone fracture fixation, supporting the future of biodegradable Mg-based orthopedic implants (Zhao et al., 2017).

Advances in Mg-Alloy Corrosion Research Research on Mg-alloy corrosion includes understanding Mg corrosion, alloying effects, and development of corrosion-resistant Mg alloys. This research is crucial for broadening the application of Mg alloys in various fields, including biodegradable materials and battery electrodes (Esmaily et al., 2017).

Magnesium's Physiological Role and Clinical Applications Mg plays a vital role in many physiological functions, such as cellular functions, DNA and RNA synthesis, muscle contraction, and blood pressure regulation. It has been recognized as a cofactor in over 300 enzymatic reactions. Imbalances in Mg levels can lead to various neuromuscular, cardiac, or nervous disorders. Its role in preventing and treating diseases like hypertension, cardiovascular disease, and migraines has been established (Gröber et al., 2015).

Use of Magnesium in the Automotive Industry Mg has also been researched for its potential use in the automotive industry. It offers possibilities for lighter vehicle components, which can lead to reduced energy consumption. The research in this field includes strategies for implementing Mg in various vehicle modules and development of Mg components (Friedrich & Schumann, 2001).

Mécanisme D'action

Target of Action

Magnesium, Butylethyl-, also known as n-Butylethylmagnesium, is a type of organomagnesium compound. Organomagnesium compounds are generally used as reagents in organic synthesis . The primary targets of Magnesium, Butylethyl- are organic compounds that undergo nucleophilic addition or substitution reactions .

Mode of Action

Magnesium, Butylethyl- acts as a Grignard reagent, a type of organomagnesium compound. Grignard reagents are strong nucleophiles and can attack electrophilic carbon atoms that are present in polar bonds in a variety of organic compounds . This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by Magnesium, Butylethyl- are dependent on the specific reactions it is used in. As a Grignard reagent, it can participate in a variety of reactions, including nucleophilic additions to carbonyl groups, leading to the formation of alcohols, and nucleophilic substitutions with alkyl halides, resulting in the formation of new carbon-carbon bonds .

Pharmacokinetics

Like other organomagnesium compounds, it is likely to be highly reactive and unstable in the presence of water or air . Therefore, it is typically handled and stored under anhydrous and inert conditions .

Result of Action

The result of Magnesium, Butylethyl-'s action is the formation of new organic compounds through the creation of new carbon-carbon bonds. The exact products depend on the specific reactants and reaction conditions .

Action Environment

The action of Magnesium, Butylethyl- is highly dependent on the reaction environment. It is sensitive to moisture and air, and thus must be handled under anhydrous and inert conditions . The presence of certain functional groups in the reactants can also influence its reactivity .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium, butylethyl- can be synthesized through the reaction of magnesium with butyl and ethyl halides. The reaction typically occurs in an anhydrous environment to prevent the highly reactive magnesium alkyl from reacting with moisture. The general reaction is as follows:

Mg+C4H9Br+C2H5Br→C4H9MgC2H5

Propriétés

IUPAC Name |

magnesium;butane;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNWUQFTJNJVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069551 | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

62202-86-2 | |

| Record name | Magnesium, butylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062202862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.